
Sulphuric acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sulfate is a potassium salt.
Mechanism of Action
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity.
Properties
CAS No. |
10233-01-9 |
|---|---|
Molecular Formula |
K2SO4 K2O4S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
dipotassium;sulfate |
InChI |
InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
OTYBMLCTZGSZBG-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[K+].[K+] |
boiling_point |
1689 °C |
Color/Form |
COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS |
density |
2.66 2.66 g/cm³ |
melting_point |
1067 °C |
Key on ui other cas no. |
7778-80-5 10233-01-9 |
physical_description |
DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid Colourless or white crystals or crystalline powder COLOURLESS-TO-WHITE CRYSTALS. |
Pictograms |
Corrosive |
Related CAS |
7646-93-7 (potassium-H2SO4[1:1]) |
shelf_life |
PERMANENT IN AIR |
solubility |
Freely soluble in water, insoluble in ethanol 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC INSOL IN ACETATE, CARBON DISULFIDE Solubility in water, g/100ml at 25 °C: 12 |
Synonyms |
K(2)SO(4) potassium sulfate potassium sulfate (1:1) potassium sulfate, 35S-labeled sulfuric acid, dipotassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



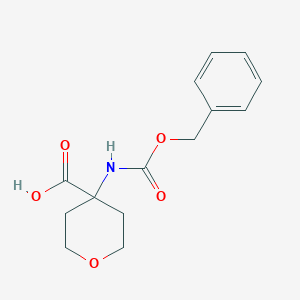
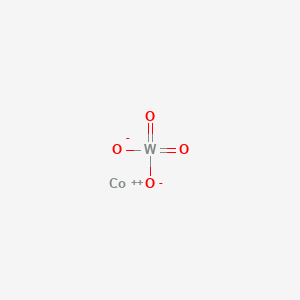

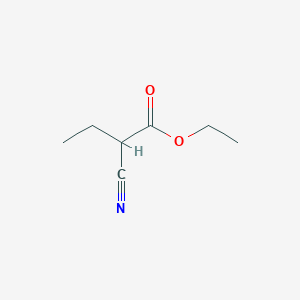

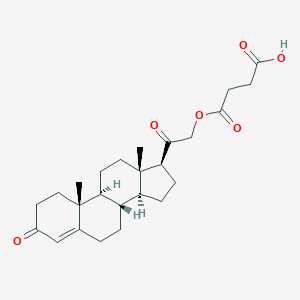
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

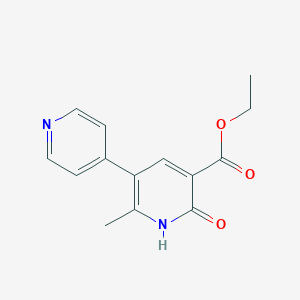

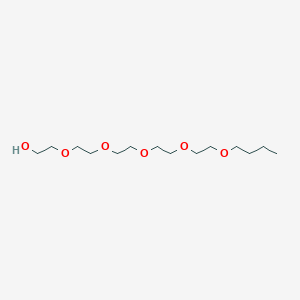

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
